

## A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunct therapy for type 1 diabetes. Its mechanism of action centers on enhancing the catalytic activity of hepatic glucokinase, a key enzyme in glucose homeostasis. This targeted activation in the liver leads to increased glucose uptake and conversion to glucose-6-phosphate, subsequently promoting glycogen synthesis and glycolysis. A pivotal characteristic of cadisegliatin is its ability to activate glucokinase without disrupting the crucial regulatory interaction with the glucokinase regulatory protein (GKRP). This preserves the physiological control of hepatic glucose metabolism, mitigating the risk of hypoglycemia, a common adverse effect associated with earlier-generation, non-selective glucokinase activators. Preclinical and clinical studies have demonstrated cadisegliatin's potential to improve glycemic control while reducing the incidence of hypoglycemic events.

### **Core Mechanism of Action on Hepatic Glucokinase**

**Cadisegliatin** functions as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity.[1] This activation is independent of insulin, making it a promising therapeutic approach for individuals with impaired insulin secretion, such as those with type 1 diabetes.[2][3]







A key differentiator of **cadisegliatin** is its liver selectivity.[2] This is attributed to its physicochemical properties that favor uptake by hepatocytes. In preclinical studies involving Wistar rats, mice, and Gottingen minipigs, **cadisegliatin** did not demonstrate activation of glucokinase in pancreatic  $\beta$ -cells, thus avoiding the potential for inappropriate insulin secretion and subsequent hypoglycemia.

Crucially, **cadisegliatin**'s mechanism preserves the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). In the hepatocyte nucleus, GKRP binds to and inhibits glucokinase at low glucose concentrations. Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. **Cadisegliatin** activates glucokinase without interfering with this essential regulatory process, thereby maintaining glucose-responsive hepatic glucose metabolism and reducing the risk of hypoglycemia.

### Signaling Pathway of Cadisegliatin in Hepatocytes

The activation of hepatic glucokinase by **cadisegliatin** initiates a cascade of downstream metabolic events aimed at lowering blood glucose levels. The primary pathways affected are glycogen synthesis and glycolysis.





Click to download full resolution via product page

Caption: Cadisegliatin's mechanism in hepatocytes.

# Quantitative Data Summary Preclinical Data



| Parameter                         | Species/System | Value                                               | Reference    |
|-----------------------------------|----------------|-----------------------------------------------------|--------------|
| Glucokinase<br>Activation (EC50)  |                |                                                     |              |
| at 15 mM Glucose                  | -              | 304 nM                                              |              |
| at 5 mM Glucose                   | -              | 762 nM                                              | <del>-</del> |
| In Vivo Efficacy                  | Diabetic Mice  |                                                     | -            |
| Change in Blood<br>Glucose        | -              | Lowered blood glucose concentrations                |              |
| Plasma Insulin Levels             | -              | No significant difference from vehicle              |              |
| Liver Glycogen                    | -              | Decreased (in a<br>model with elevated<br>baseline) | <del>-</del> |
| Plasma and Liver<br>Triglycerides | -              | Reduced                                             | <del>.</del> |
| Body Weight                       | -              | Reduced weight gain at 150 mg/kg/day                | -            |

### **Clinical Data**

Phase 2 Study in Type 1 Diabetes (SimpliciT1)



| Parameter                                            | Cadisegliatin<br>(800 mg)         | Placebo | P-value | Reference |
|------------------------------------------------------|-----------------------------------|---------|---------|-----------|
| Change in HbA1c from Baseline (12 weeks)             |                                   |         |         |           |
| Part 1                                               | -0.60%                            | +0.08%  | 0.032   |           |
| Part 2                                               | -0.14%                            | +0.07%  | 0.018   |           |
| Hypoglycemia                                         |                                   |         |         |           |
| Reduction in severe or symptomatic episodes          | 40% reduction relative to placebo | -       | -       |           |
| Ketones                                              |                                   |         |         | _         |
| Plasma β-<br>hydroxybutyrate<br>& Urinary<br>Ketones | Lower than placebo                | -       | -       |           |

Phase 2 Study in Type 2 Diabetes



| Parameter                                 | Cadisegliatin<br>(800 mg/day)          | Placebo | P-value | Reference |
|-------------------------------------------|----------------------------------------|---------|---------|-----------|
| Change in HbA1c from Baseline (6 months)  | -0.9% (placebo-<br>subtracted)         | -       | < 0.01  |           |
| HDL Cholesterol                           | +3.2 mg/dL<br>(placebo-<br>subtracted) | -       | < 0.05  | _         |
| Fasting Plasma<br>Glucagon                | -20 pg/mL<br>(placebo-<br>subtracted)  | -       | < 0.05  | _         |
| Weight Change<br>(in patients ≥100<br>kg) | -3.4 kg (placebo-<br>subtracted)       | -       | < 0.05  | -         |

# Experimental Protocols In Vitro Glucokinase Activation Assay (General Protocol)

A representative protocol for determining the activation of glucokinase by a test compound like **cadisegliatin** involves a coupled enzymatic assay.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. vTv Therapeutics' Cadisegliatin Program for Type 1 Diabetes on Clinical Hold [synapse.patsnap.com]
- 3. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of Cadisegliatin in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- To cite this document: BenchChem. [A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#cadisegliatin-mechanism-of-action-on-hepatic-glucokinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com